Sodium tellurite

Vue d'ensemble

Description

Sodium tellurite is an inorganic compound with the chemical formula Na₂TeO₃. It appears as a white crystalline powder and is known for its solubility in water. This compound is a weak reducing agent and plays a significant role as an intermediate in the extraction of tellurium from anode slimes. It is also used as a precursor to various tellurium compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium tellurite is primarily synthesized through the oxidation of tellurium dioxide (TeO₂) with sodium hydroxide (NaOH). The reaction is as follows: [ \text{TeO}_2 + 2\text{NaOH} \rightarrow \text{Na}_2\text{TeO}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: The main industrial source of this compound is from copper anode slimes, which contain precious metals and various tellurides. These slimes are roasted with sodium carbonate (Na₂CO₃) and oxygen (O₂) to produce this compound: [ \text{Ag}_2\text{Te} + \text{Na}_2\text{CO}_3 + \text{O}_2 \rightarrow 2\text{Ag} + \text{Na}_2\text{TeO}_3 + \text{CO}_2 ] This reaction occurs at temperatures between 400-500°C .

Types of Reactions:

Oxidation: this compound can be oxidized to sodium tellurate (Na₂TeO₄) under strong oxidizing conditions.

Reduction: It can be reduced to elemental tellurium (Te) using reducing agents like hydrogen gas (H₂) or electrochemical methods.

Substitution: this compound can undergo substitution reactions with various metal salts to form corresponding tellurite salts.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like hydrogen gas (H₂) or electrochemical reduction.

Substitution: Metal salts like silver nitrate (AgNO₃) or lead nitrate (Pb(NO₃)₂).

Major Products:

Oxidation: Sodium tellurate (Na₂TeO₄).

Reduction: Elemental tellurium (Te).

Substitution: Metal tellurites such as silver tellurite (Ag₂TeO₃) or lead tellurite (PbTeO₃)

Applications De Recherche Scientifique

Industrial Applications

Corrosion Resistance

Sodium tellurite is utilized to enhance the corrosion resistance of electroplated nickel layers. It is effective in producing black or blue-black coatings on metals such as iron, steel, aluminum, and copper .

Table 1: Corrosion Resistance Applications

| Application Type | Material Used | Coating Color |

|---|---|---|

| Electroplating | Nickel | Black/Blue-Black |

| Surface Treatment | Iron/Steel | Black/Blue-Black |

| Surface Treatment | Aluminum/Copper | Black/Blue-Black |

Microbiological Applications

In microbiology, this compound serves as a selective agent in growth media for isolating bacteria that exhibit inherent resistance to its toxicity. This property is particularly useful for identifying certain pathogenic bacteria, such as Staphylococcus aureus and Salmonella species .

Case Study: Isolation of Pathogenic Bacteria

A study demonstrated the use of this compound in selective media to isolate Staphylococcus aureus. The addition of this compound allowed for the differentiation of resistant strains from non-resistant ones, enhancing diagnostic capabilities in clinical microbiology .

Optical Applications

This compound glasses have garnered attention for their applications in laser technology and nonlinear optics. These glasses exhibit favorable optical properties, making them suitable for use in optical communication systems .

Table 2: Optical Properties of this compound Glasses

| Property | Value |

|---|---|

| Transparency | High |

| Nonlinear Optical Coefficient | Moderate to High |

| Thermal Stability | Good |

Synthesis of Organosulfur Compounds

This compound is also employed as an oxidizing agent in the synthesis of unsymmetrical disulfides, which are important in biological and medicinal chemistry. This application highlights its role in organic synthesis .

Case Study: Synthesis Process

In a recent study, this compound was used to convert thiols into disulfides under mild conditions. This method demonstrated high efficiency and selectivity, making it a valuable tool in synthetic organic chemistry .

Mécanisme D'action

Sodium tellurite is similar to other tellurium compounds such as sodium selenite (Na₂SeO₃) and sodium sulfite (Na₂SO₃). it is unique in its specific applications and reactivity:

Sodium Selenite (Na₂SeO₃): Similar in structure and reactivity but used more extensively in biological systems due to selenium’s essential role in human health.

Sodium Sulfite (Na₂SO₃): Commonly used as a reducing agent and preservative, but lacks the unique applications of this compound in glass production and electroplating

Comparaison Avec Des Composés Similaires

- Sodium selenite (Na₂SeO₃)

- Sodium sulfite (Na₂SO₃)

- Potassium tellurite (K₂TeO₃)

- Silver tellurite (Ag₂TeO₃)

Activité Biologique

Sodium tellurite (NaTeO) is a compound of increasing interest due to its diverse biological activities, including antimicrobial, antitumor, and toxic effects. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is a soluble oxyanion of tellurium that exhibits significant toxicity to various organisms, including bacteria and mammalian cells. Its mechanism of action primarily involves the generation of oxidative stress and the disruption of cellular metabolism. This compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in sensitive cells .

Key Mechanisms:

- Oxidative Stress: this compound promotes oxidative stress by increasing ROS levels, which can damage cellular components such as lipids, proteins, and DNA .

- Inhibition of Cellular Respiration: It interferes with mitochondrial function, leading to impaired ATP production and increased cell death .

- Antimicrobial Activity: this compound has been shown to possess antimicrobial properties against various bacterial strains, making it useful in clinical microbiology for differentiating pathogenic bacteria .

Toxicological Effects

This compound is highly toxic to humans and animals. Acute exposure can lead to symptoms such as irritation of the skin and respiratory tract, nausea, vomiting, and even severe neurological effects like methaemoglobinemia . Chronic exposure has been associated with more severe long-term health effects, including potential liver and kidney damage .

Toxicity Summary:

| Effect Type | Acute Effects | Chronic Effects |

|---|---|---|

| Systemic | Nausea, vomiting, garlicky odor | Liver and kidney damage |

| Respiratory | Coughing, wheezing | Bronchitis |

| Neurological | Dizziness, loss of consciousness | Potential long-term neurological damage |

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent in clinical settings .

- Antitumor Activity: Research indicates that this compound can induce apoptosis in cancer cells through oxidative stress mechanisms. In vitro studies showed that this compound treatment resulted in significant cytotoxicity against various cancer cell lines .

- Toxicological Investigations: A study on rats exposed to this compound revealed alterations in lipid profiles and increased markers of oxidative stress. The findings suggest a need for careful handling due to its toxic effects on biological systems .

Resistance Mechanisms

Interestingly, some bacteria have developed resistance mechanisms against this compound. Genetic determinants for tellurite resistance (TelR) have been identified in various bacterial species. These mechanisms include reduction of toxic tellurite to less harmful elemental tellurium within the bacterial cell . This reduction process not only mitigates toxicity but also allows certain bacteria to thrive in environments contaminated with this compound.

Propriétés

IUPAC Name |

disodium;tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Te/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOADVZVYWFSHSM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

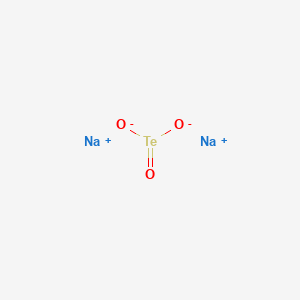

[O-][Te](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2TeO3, Na2O3Te | |

| Record name | sodium tellurite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_tellurite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22451-06-5 (pentahydrate) | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064943 | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium tellurite appears as white crystals. Used in bacteriology and medicine. (EPA, 1998), White solid; [Merck Index] White powder; [MSDSonline] Soluble in hot water; [Sax] | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Slightly sol in cold water; sol in hot water | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The early and 24 hour effects of 100 simple chemical substances were studied. Albino-guinea-pigs received intracutaneous injections of a test chemical in a standard volume of 0.1 milliliter at time intervals prior to intravenous dye injection. The animals were killed and examined for changes in color distribution due to the dye. The reactions of the substances fell into 4 main categories: (I) no reaction at isotonic concentration; (II) increased vascular permeability with minimal necrosis; (III) increased vascular permeability with necrosis; and (IV) necrosis with minimal effects on vascular permeability. ... Type-II reactions were evoked by magnesium-chloride, calcium-chloride , strontium-chloride, and sodium-arsenite, among others. Sodium-arsenite, sodium-selenite, and sodium-tellurite showed very potent effects on vascular permeability at concentrations as low as 0.3 milligrams per milliliter, with effects occurring within 2 minutes and peaking at 10 hours. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombic prism, White powder | |

CAS No. |

10102-20-2, 22451-06-5 | |

| Record name | SODIUM TELLURITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5185 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium tellurite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium trioxotellurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium Tellurite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TELLURITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BB57LA23Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM TELLURITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6441 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.